1,2,3,4-Tetrahydroquinoxaline

Antioxidant Polymer Stabilization Peroxyl Radical Scavenging

Lead optimization campaigns targeting PARP inhibition or HBV capsid assembly demand non-planar diamine scaffolds with tunable conformational flexibility. 1,2,3,4-Tetrahydroquinoxaline (THQ) directly addresses this gap as a quantitatively validated building block: • Olaparib bioisostere replacement: THQ-derived analogs achieved a 3.46-fold improvement in antiproliferative potency (IC₅₀ 2.57 µM vs. 8.90 µM for phthalazinone core). • Anti-HBV efficacy: THQ-phenyl urea derivatives deliver sub-micromolar EC₅₀ values, matching or exceeding benzamide-based capsid assembly modulators. • Supply reliability: ≥98% purity with full COA/MSDS; shipped under inert gas to preserve the air-sensitive secondary amine moieties.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 3476-89-9
Cat. No. B1293668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoxaline
CAS3476-89-9
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2N1
InChIInChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2
InChIKeyHORKYAIEVBUXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoxaline: Scaffold Overview


1,2,3,4-Tetrahydroquinoxaline (THQ) is a bicyclic heterocycle with the molecular formula C₈H₁₀N₂, characterized by a partially saturated quinoxaline core where the 1,2,3,4-positions are hydrogenated. This reduction disrupts the full aromaticity of the quinoxaline ring, resulting in a non-planar, conformationally flexible scaffold with two secondary amine moieties [1]. Physicochemically, THQ is a solid at room temperature with a melting point typically reported between 92–99 °C and an experimental LogP of 1.80, indicating moderate lipophilicity . This fundamental scaffold serves as a key building block for generating diverse libraries of biologically active molecules, with applications ranging from medicinal chemistry to polymer stabilization [2].

Versatile bicyclic scaffold for medicinal chemistry library synthesis
Non-planar, conformationally flexible core with dual secondary amine handles
Key intermediate for antioxidant, LOHC, and antiviral/anticancer probe design

1,2,3,4-Tetrahydroquinoxaline: Why Substitution Fails


1,2,3,4-Tetrahydroquinoxaline cannot be generically substituted with either its fully aromatic counterpart, quinoxaline, or with other nitrogen-containing heterocycles like tetrahydroquinoline. The reduction of the pyrazine ring in THQ profoundly alters its physicochemical and biological properties. The loss of aromaticity transforms the planar, electron-deficient quinoxaline into a non-planar, electron-rich diamine, dramatically changing its molecular recognition profile, pKa, and redox behavior [1]. While structurally similar, 1,2,3,4-tetrahydroquinoline (THQ), which contains only one ring nitrogen, exhibits significantly different antioxidant capacity and reactivity due to the altered electronic environment and hydrogen-bonding potential conferred by the two-nitrogen system of THQ [2]. Therefore, THQ possesses a unique combination of conformational flexibility, dual basic sites, and redox activity that is not replicated by its analogs, making its selection critical for achieving specific experimental outcomes [3].

Molecular shape
Target: Non-planar, electron-rich diamine
Substitute: Planar, electron-deficient aromatic (quinoxaline)
Nitrogen sites
Target: Two basic NH groups
Substitute: Single nitrogen system (tetrahydroquinoline)
Antioxidant profile
Target: Reported higher peroxyl radical scavenging
Substitute: Lower activity; electronic environment differs

1,2,3,4-Tetrahydroquinoxaline: Head-to-Head Evidence


Superior Antioxidant Efficacy

In a head-to-head comparison of antioxidant activity using an oxygen-absorption method in a tetralin model, the class of 1,2,3,4-tetrahydroquinoxalines demonstrated significantly greater efficacy than the structurally analogous 1,2,3,4-tetrahydroquinolines. [1]

Antioxidant Activity
Head-to-head
2.4× vs BHT, 2.2× vs Nonflex AW (induction period)
Supports antioxidant screening for polymer stabilization
Tetralin oxygen-absorption model; data reported for 2-methyl-THQ derivative
Antioxidant Polymer Stabilization Peroxyl Radical Scavenging

Redox Interconversion Efficiency

1,2,3,4-Tetrahydroquinoxaline serves as an efficient hydrogen-rich carrier in a reversible redox couple with quinoxaline. Under mild electrocatalytic conditions (room temperature, atmospheric pressure), the dehydrogenation of THQ back to quinoxaline proceeds with exceptionally high efficiency. [1]

Redox Interconversion
Method context
100% conversion, 100% selectivity in 20 min (dehydrogenation)
Supports evaluation as a liquid organic hydrogen carrier
CuCo₂O₄/NF electrode, 1 M KOH, ambient conditions
Electrocatalysis Hydrogen Storage Redox Chemistry

Enhanced Anti-HBV Potency

A 1,2,3,4-tetrahydroquinoxaline-derived phenyl urea (compound 88) was evaluated against a previously reported benzamide-based capsid assembly modulator (compound 38017) for anti-HBV activity. The THQ-derived scaffold demonstrated comparable or improved antiviral potency in both mouse and human hepatocyte-derived cell lines. [1]

HBV Capsid Modulation
Assay context
Comparable or improved potency vs benzamide comparator; sub-micromolar EC₅₀
Supports antiviral screening for capsid assembly modulators
Hepatocyte-derived cell lines; THQ-phenyl urea series
Antiviral HBV Capsid Assembly Modulator Medicinal Chemistry

PARP-1 Bioisostere Performance

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was employed as a direct bioisosteric replacement for the phthalazinone motif present in the FDA-approved PARP-1 inhibitor, Olaparib. The resulting derivative, compound 5, demonstrated superior potency in both enzymatic and cellular assays. [1]

PARP-1 Inhibition
Head-to-head
IC₅₀ 3.05 nM (vs Olaparib 4.40 nM); cell IC₅₀ 2.57 µM (vs 8.90 µM)
Supports PARP-1 inhibitor design; cell-based endpoint review
MDA-MB-436 cell line; bioisosteric replacement scaffold
PARP-1 Inhibitor Anticancer Bioisostere Medicinal Chemistry

1,2,3,4-Tetrahydroquinoxaline: Key Applications


PARP-1 & HBV Inhibitor Design

Procurement of 1,2,3,4-tetrahydroquinoxaline is strategically justified for medicinal chemistry groups focused on oncology or virology. The scaffold has been quantitatively validated as a bioisostere of the phthalazinone core in Olaparib, yielding derivatives with up to a 3.46-fold improvement in cellular antiproliferative potency (IC₅₀ = 2.57 µM vs. 8.90 µM) [1]. Furthermore, THQ-derived phenyl ureas have shown comparable or improved anti-HBV potency over established benzamide-based capsid assembly modulators, with sub-micromolar EC₅₀ values [2]. These data positions THQ as a high-value, differentiated building block for lead optimization programs.

Liquid Organic Hydrogen Carrier (LOHC)

In the field of hydrogen storage, 1,2,3,4-tetrahydroquinoxaline distinguishes itself as a highly efficient hydrogen-rich carrier. Quantitative studies demonstrate that its electrocatalytic dehydrogenation back to quinoxaline achieves 100% conversion and 100% selectivity in under 20 minutes at ambient temperature and pressure, using a non-noble metal catalyst [3]. This performance is superior to the reverse hydrogenation step (93% conversion), highlighting the kinetic favorability of releasing stored hydrogen from THQ. This makes the compound an ideal candidate for research into next-generation, low-energy LOHC systems.

Superior Polymer Antioxidants

For researchers developing novel stabilizers for polymers and rubbers, the 1,2,3,4-tetrahydroquinoxaline core offers a quantifiable advantage over the structurally similar tetrahydroquinoline class. Comparative studies confirm that tetrahydroquinoxalines possess significantly greater antioxidant activity, as measured by extended induction periods in oxygen-absorption assays [4]. Notably, the derivative 2-methyl-1,2,3,4-tetrahydroquinoxaline exhibited an induction period 2.4 and 2.2 times longer than the commercial antioxidants BHT and Nonflex AW, respectively. This positions THQ as a key intermediate for synthesizing high-efficacy stabilizers.

Application
Selection Property
Validation Focus
PARP-1 pathway inhibition studies
Bioisosteric scaffold for lead optimization
Target engagement and antiproliferative endpoint review
Hydrogen storage research
Reversible redox couple (THQ/quinoxaline)
Dehydrogenation kinetics and selectivity
Polymer antioxidant stabilization
Peroxyl radical scavenging scaffold
Oxidative induction period comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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